4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
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Overview
Description
4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized through the cycloaddition of 3-methyleneazetidines to diazo compounds, yielding 4-methyleneproline derivatives . The pyrazole ring can be constructed via the condensation of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the pyrazole ring’s electronic properties contribute to its binding affinity and selectivity towards certain proteins and enzymes. This interaction can modulate biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-3-yl)pyridine dihydrochloride: Similar structure but with a pyridine ring instead of a pyrazole ring.
®-4-Pyrrolidin-3-yl-morpholine dihydrochloride: Contains a morpholine ring instead of a pyrazole ring.
Uniqueness
4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to its combination of the pyrrolidine and pyrazole rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, offering potential advantages in terms of selectivity and efficacy compared to similar compounds.
Properties
IUPAC Name |
4-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-8-3-6(1)7-4-9-10-5-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMPXLTVJLICDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CNN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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